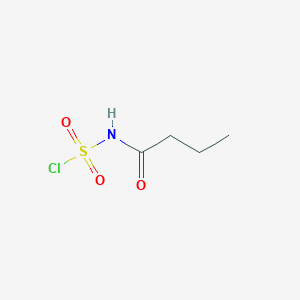
Butyrylsulfamoyl Chloride
Cat. No. B8447945
M. Wt: 185.63 g/mol
InChI Key: PJEMPFXROXEBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07538105B2
Procedure details


n-Butanoic acid (0.881 g, 10 mmol) was added slowly dropwise to chlorosulfonyl isocyanate (1.42 g, 10 mmol), with ice/water bath cooling as required to maintain gentle gas evolution. After the addition was complete, the residue was taken up in benzene (10 mL) and the mixture concentrated in vacuo to provide the title compound (1.85 g, quantitative) as a crystalline, hygroscopic solid.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[CH2:2][CH2:3][CH3:4].[Cl:7][S:8]([N:11]=C=O)(=[O:10])=[O:9]>C1C=CC=CC=1>[C:1]([NH:11][S:8]([Cl:7])(=[O:10])=[O:9])(=[O:6])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.881 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)O
|
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain gentle gas evolution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)(=O)NS(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.85 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
